(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine
Description
(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 1183776-28-4) is a benzimidazole derivative with the molecular formula C₁₀H₁₂BrN₃ and a molecular weight of 254.13 g/mol . Its structure features:
- A bromine atom at the 5-position of the benzimidazole ring.
- An ethyl group at the 1-position.
- An aminomethyl (-CH₂NH₂) substituent at the 2-position.
The bromine substituent enhances hydrophobicity and may influence binding interactions, while the ethyl group increases steric bulk compared to smaller alkyl groups like methyl .
Properties
IUPAC Name |
(5-bromo-1-ethylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-2-14-9-4-3-7(11)5-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZWQIWJJVFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)N=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C10H12BrN3
- Molecular Weight : 240.13 g/mol
- CAS Number : 1183776-28-4
The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in cancer therapy. Its structure allows it to inhibit specific kinases and receptors implicated in tumor growth and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown:
- Inhibition of Tumor Cell Growth : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antiproliferative properties.
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability, with flow cytometry analyses showing G2/M phase arrest and subsequent apoptosis.
Study 2: Kinase Inhibition
Another study highlighted the compound's ability to selectively inhibit kinases involved in cancer progression. It was found to inhibit CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC with varying degrees of potency. The most notable inhibition was observed with IC50 values as low as 8.3 nM against specific targets .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that the bromine substitution at the 5-position of the benzodiazole ring is crucial for its biological activity. Variations in substituents can significantly alter the compound's potency and selectivity towards different biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Ring
Key structural analogs differ in substituent positions, halogen types, and alkyl groups. These variations impact electronic properties, solubility, and biological activity.
Table 1: Structural and Molecular Comparison
Impact of Substituent Modifications
a. Halogen Substituents
- Bromine (Br) : Present in the target compound and CAS 1263060-69-0, bromine’s hydrophobicity and size enhance membrane permeability and protein-binding interactions. Positional differences (5-Br vs. 4-Br) alter electronic effects and steric interactions .
b. Alkyl and Cycloalkyl Groups
- Ethyl (C₂H₅) : The ethyl group in the target compound provides moderate steric bulk, balancing lipophilicity and metabolic stability.
- Methyl (CH₃) : Smaller analogs (e.g., CAS 177199-82-5) exhibit reduced steric hindrance, which may enhance binding to shallow protein pockets .
c. Functional Group Variations
- Methoxy (OCH₃) : The methoxy group in CAS 177199-82-5 increases electron-donating effects, altering the benzimidazole ring’s electronic density and hydrogen-bonding capacity .
- Aminomethyl (-CH₂NH₂): Common to all compounds, this group enables hydrogen bonding and salt bridge formation, critical for target engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
